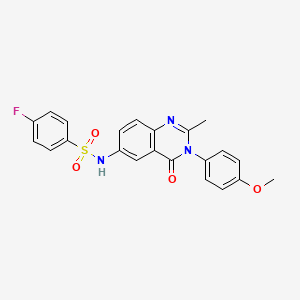
4-fluoro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-fluoro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds that hold these atoms together. For this compound, the molecular formula is not directly available from the search results .Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the search results. Typically, the reactivity of a compound depends on its molecular structure, particularly the functional groups it contains .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. Unfortunately, this information is not available for this compound .Aplicaciones Científicas De Investigación
Antiviral Applications
Research has identified diarylpyrazolylquinoline derivatives, closely related to the specified compound, exhibiting potent anti-dengue virus (DENV) activity. One such compound showed significant inhibition of DENV replication in vitro and in vivo, suggesting potential as antiviral agents (Lee et al., 2017).
Anti-inflammatory Applications
A study on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, similar in structure, demonstrated the importance of a fluorine atom for COX-2 inhibition selectivity. This research led to the identification of a highly selective and orally active COX-2 inhibitor, highlighting the compound's potential in treating inflammatory conditions (Hashimoto et al., 2002).
Diuretic and Antihypertensive Applications
Compounds derived from substituted anthranilic acids and benzene sulphonamides, closely related to the specified molecule, were synthesized and evaluated for their diuretic and antihypertensive activities. One compound, in particular, showed potent activity, indicating potential for therapeutic use in managing hypertension and as diuretics (Rahman et al., 2014).
Fluorescence Studies for Zinc Detection
Research on Zinquin-related fluorophores, including derivatives of benzenesulfonamide, emphasized their utility in fluorescence studies for detecting zinc (II) ions. These compounds form fluorescent complexes with Zn(II), aiding in the study of intracellular zinc, a crucial factor in various biological processes (Kimber et al., 2001; Kimber et al., 2003).
Anticancer Applications
Novel aminothiazole-paeonol derivatives, related to the compound , were synthesized and showed significant anticancer potential, particularly against gastric and colorectal adenocarcinomas. This suggests the potential of these derivatives as lead compounds for developing new anticancer agents (Tsai et al., 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-fluoro-N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O4S/c1-14-24-21-12-5-16(25-31(28,29)19-10-3-15(23)4-11-19)13-20(21)22(27)26(14)17-6-8-18(30-2)9-7-17/h3-13,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFTVSHFVMDGJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C(=O)N1C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-phenyl-2-{(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetamide](/img/structure/B2447979.png)
![Benzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B2447981.png)
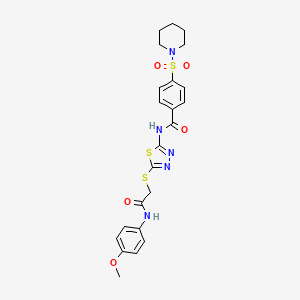
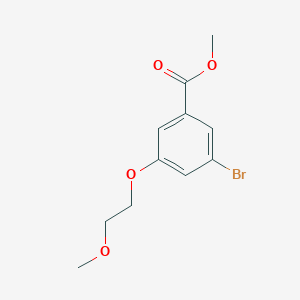
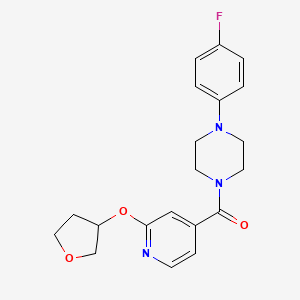
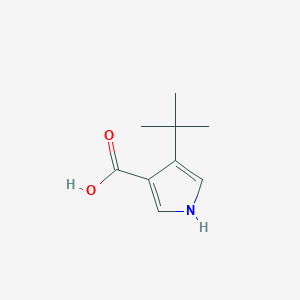
![3-benzyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2447992.png)
![Methyl 4-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)benzoate](/img/structure/B2447993.png)
![2-{[2-(1H-indol-3-yl)-2-oxoethyl]thio}-N-isopropyl-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2447994.png)
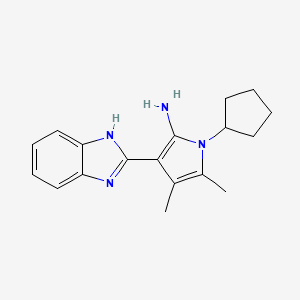
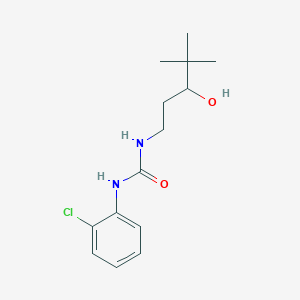
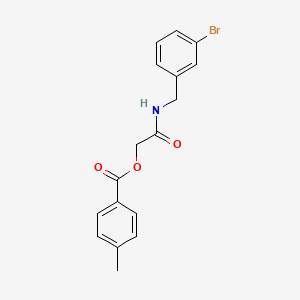
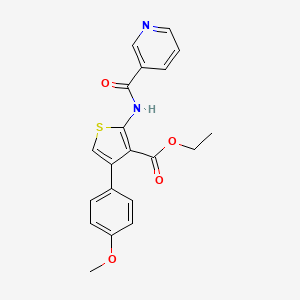
![2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2448001.png)